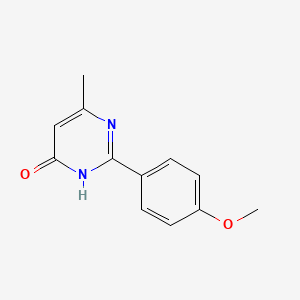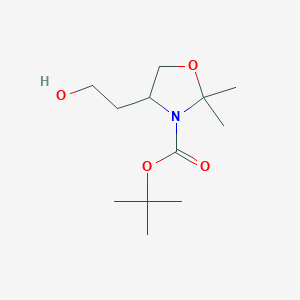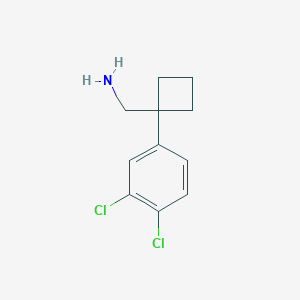
1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine: is a chemical compound characterized by the presence of a cyclobutyl ring attached to a methanamine group, with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine typically involves the reaction of 3,4-dichlorophenylcyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds .
Industry:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- (1-(4-Chlorophenyl)cyclobutyl)methanamine
- (1-(3,5-Dichlorophenyl)cyclobutyl)methanamine
Comparison:
- Structural Differences: The position and number of chlorine atoms on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Unique Features: 1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine’s unique substitution pattern may confer distinct properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
713482-88-3 |
|---|---|
Molecular Formula |
C11H13Cl2N |
Molecular Weight |
230.13 g/mol |
IUPAC Name |
[1-(3,4-dichlorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
InChI Key |
XNQYQTCZUDFGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



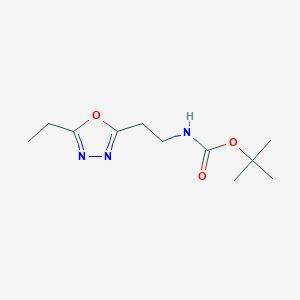
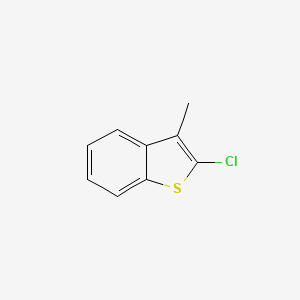
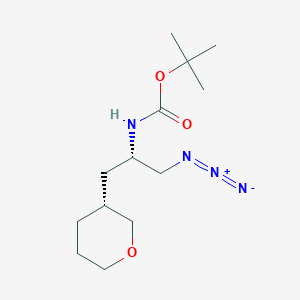
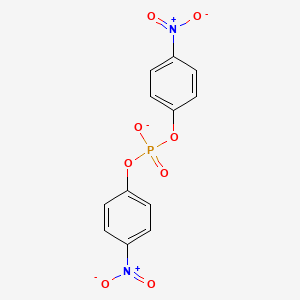
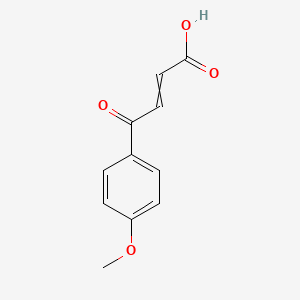
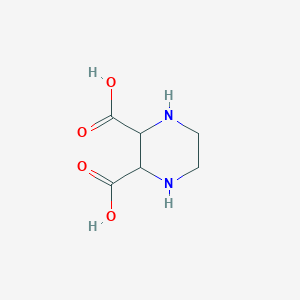
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B8813500.png)
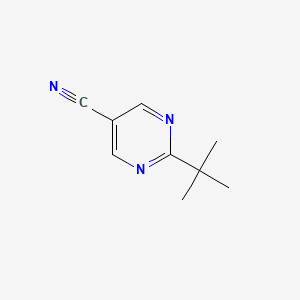
![4-[(2-Nitrophenyl)acetyl]morpholine](/img/structure/B8813513.png)
![1,3-Dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B8813515.png)
